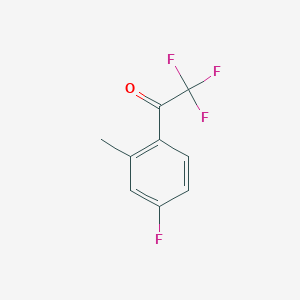

2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,2,2,4'-tetrafluoroacetophenone (2-MTFAP) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly volatile compound that has a low vapor pressure and a low boiling point, making it an ideal choice for many laboratory experiments. 2-MTFAP is also used in the synthesis of other compounds, such as 4-methoxy-2,2,2,4'-tetrafluoroacetophenone (4-MTFAP), which is used in the synthesis of pharmaceuticals. In addition, 2-MTFAP has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Spectroscopic and Computational Studies

- Chromone derivatives with antitumor activity have been studied using density functional theory (DFT), providing insights into their molecular geometries, vibrational spectra, electronic properties, and molecular electrostatic potential. These studies assist in understanding the biological activities of chromone derivatives (Mary et al., 2021).

Synthesis and Characterization

- Research on the synthesis and electrochemical study of nickel(II)-Schiff base complex derived from ethylenediamine and hydroxyacetophenone has been conducted, showcasing advanced techniques in compound characterization (Ourari et al., 2014).

- An efficient method for preparing 4-nitrogen-substituted benzoic acids via aromatic substitution of tetrafluoroacetophenone with amines followed by a haloform reaction has been developed (Shinozuka et al., 2006).

Chemical Reactions and Catalysis

- Research into the reactions of various compounds, such as 2-hydroxy-4-oxo-4-(tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, demonstrates the complexity and versatility of reactions involving tetrafluoroacetophenone derivatives (Pimenova et al., 2003).

- Studies on the catalytic addition of aromatic carbon-hydrogen bonds to olefins using ruthenium complexes have been carried out, highlighting the role of 2'-methylacetophenone and similar compounds in organic synthesis (Kakiuchi et al., 1995).

Electrophilic Aromatic Substitution

- Research on the fluorination of styrenes, including the development of procedures for the condensation of difluorophenyllithium with difluoroacetic acids to form acetophenones, is another significant application area (Nad et al., 1959).

Asymmetric Hydrogenation

- Studies have explored the platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, providing insights into reaction rates and selectivity influenced by various substituents (Arx et al., 2001).

Pesticide Development

- Novel oxime ether pyrethroids synthesized from 2-methylthio-substituted acetophenone oximes have shown notable insecticidal activity against certain pests, demonstrating the utility of tetrafluoroacetophenone derivatives in pesticide development (Liu et al., 2005).

properties

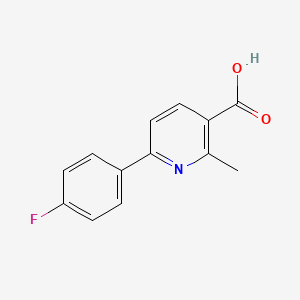

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSWWZBSVVEQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645221 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886370-02-1 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

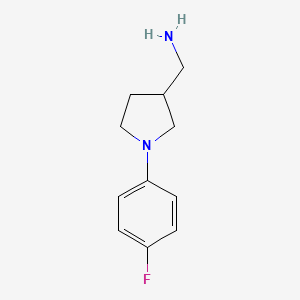

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

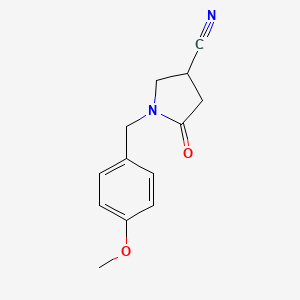

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

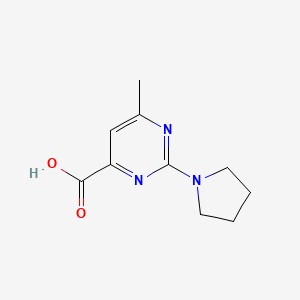

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)